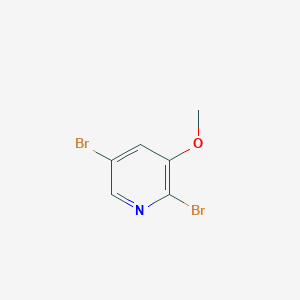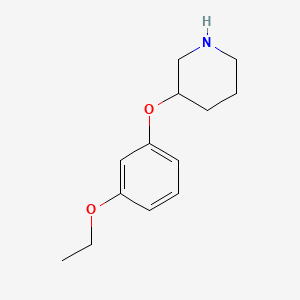
2,5-Dibromo-3-methoxypyridine
描述
2,5-Dibromo-3-methoxypyridine is a heterocyclic organic compound that belongs to the pyridine family . It has the empirical formula C6H5Br2NO and a molecular weight of 266.92 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-bromo-2-methoxypyridine with sodium acetate in acetic acid, followed by the addition of bromine . The mixture is stirred at 80°C for 3 hours, and then at room temperature overnight .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string COc1cc(Br)cnc1Br . The InChI key is BUTXHBVASSLBPO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid compound . It is soluble in organic solvents such as dichloromethane and ethanol.安全和危害
未来方向
While specific future directions for 2,5-Dibromo-3-methoxypyridine are not mentioned in the available resources, bromopyridines in general are valuable in the field of organic synthesis. They are used in the preparation of various pharmaceutical agents and synthetic building blocks , suggesting potential future applications in these areas.
作用机制
Target of Action
2,5-Dibromo-3-methoxypyridine is a halogenated heterocycle It is known that halogenated heterocycles are often used in medicinal chemistry due to their ability to form halogen bonds with biological targets, enhancing the potency and selectivity of drug molecules .
Mode of Action
It’s known that halogenated heterocycles can interact with their targets through halogen bonding . This interaction can lead to changes in the conformation and function of the target molecule, potentially altering biochemical pathways within the cell .
Biochemical Pathways
Halogenated heterocycles are often involved in various biochemical reactions due to their reactivity . They can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Result of Action
The compound’s potential to form halogen bonds can lead to changes at the molecular level, potentially affecting cellular function .
生化分析
Biochemical Properties
2,5-Dibromo-3-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in halogenation and methylation processes. The compound’s bromine atoms can participate in halogen bonding, which can influence enzyme activity and stability. Additionally, the methoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their conformation and function .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound has also been observed to affect gene expression by interacting with transcription factors and altering their binding to DNA. Furthermore, this compound can impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. The bromine atoms in the compound can form halogen bonds with amino acid residues in proteins, stabilizing or destabilizing their structures. Additionally, the methoxy group can participate in hydrogen bonding with nucleophilic sites on biomolecules, influencing their reactivity and interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into other products, which can have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and induction of oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce additional functional groups to the compound, altering its reactivity and interactions with biomolecules. The compound can also affect metabolic flux by inhibiting or activating key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
属性
IUPAC Name |
2,5-dibromo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTXHBVASSLBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673896 | |
| Record name | 2,5-Dibromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-57-8 | |
| Record name | 2,5-Dibromo-3-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1389910.png)
![3-[(2-Methylbenzyl)oxy]piperidine](/img/structure/B1389911.png)



![N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1389918.png)
![{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389919.png)
![1-(3-Methyl-pyridin-2-ylmethyl)-[1,4]diazepane dihydrochloride](/img/structure/B1389922.png)





![{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389933.png)
